2-({4-oxo-3,5-diphenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide
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Overview
Description
2-({4-oxo-3,5-diphenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide is a complex organic compound that belongs to the class of thienopyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno[2,3-d]pyrimidine core, which is fused with various functional groups, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-oxo-3,5-diphenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide typically involves multi-step organic reactions. One common method involves the condensation of 4-oxo-3,5-diphenylthieno[2,3-d]pyrimidine with a suitable thiol reagent to introduce the sulfanyl group. This is followed by the acylation of the resulting intermediate with 3-phenyl-1,2,4-thiadiazol-5-yl acetic acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-({4-oxo-3,5-diphenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The carbonyl group in the thienopyrimidine core can be reduced to form alcohol derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohol derivatives .
Scientific Research Applications
2-({4-oxo-3,5-diphenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-({4-oxo-3,5-diphenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit dihydrofolate reductase (DHFR), an enzyme involved in DNA synthesis, thereby exhibiting antiproliferative activity . The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds share a similar core structure and exhibit various biological activities, including antiproliferative and antimicrobial effects.
Thienopyrimidine derivatives: Similar to the compound , these derivatives are known for their diverse biological activities and potential therapeutic applications.
Uniqueness
What sets 2-({4-oxo-3,5-diphenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide apart is its unique combination of functional groups, which confer specific reactivity and biological properties. The presence of both thienopyrimidine and thiadiazole moieties in a single molecule enhances its potential for diverse applications in medicinal chemistry and pharmaceutical research .
Properties
IUPAC Name |
2-(4-oxo-3,5-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H19N5O2S3/c34-22(29-27-30-24(32-38-27)19-12-6-2-7-13-19)17-37-28-31-25-23(21(16-36-25)18-10-4-1-5-11-18)26(35)33(28)20-14-8-3-9-15-20/h1-16H,17H2,(H,29,30,32,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNIHICCPLFJOBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)NC4=NC(=NS4)C5=CC=CC=C5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H19N5O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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